2'-Monodehydroxy-2'-chloro Ganciclovir
Description
2'-Monodehydroxy-2'-chloro Ganciclovir (CAS No. 108436-36-8) is a structural analog and impurity of ganciclovir, a nucleoside antiviral agent primarily used to treat cytomegalovirus (CMV) infections. Its molecular formula is C₉H₁₂ClN₅O₃ (molecular weight: 273.68 g/mol), featuring a chlorine substitution at the 2'-position alongside the removal of a hydroxyl group . This modification distinguishes it from the parent compound, ganciclovir (CAS No. 82410-32-0, C₁₀H₁₅N₅O₅), which retains a hydroxymethyl group at the 2'-position .
Properties
IUPAC Name |
2-amino-9-[(1-chloro-3-hydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O3/c10-1-5(2-16)18-4-15-3-12-6-7(15)13-9(11)14-8(6)17/h3,5,16H,1-2,4H2,(H3,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZPLTGJIGCMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CCl)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108436-36-8 | |
| Record name | 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-9-{[2-chlor-1-hydroxymethyl)ethoxy]methyl}-1,9-dihydropurin-6-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-9-(((1RS)-2-CHLORO-1-(HYDROXYMETHYL)ETHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B548456X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 2’-Monodehydroxy-2’-chloro Ganciclovir typically involves the modification of guanine . The synthetic route includes the chlorination of guanine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2’-Monodehydroxy-2’-chloro Ganciclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Reference Standard : Used as a reference standard in the study of Ganciclovir and its analogues.
- Impurity Analysis : Its presence as an impurity in Ganciclovir formulations necessitates thorough analytical methods for quality control in pharmaceutical development.
Biology
- Virology Research : The potential virucidal activity of 2'-Monodehydroxy-2'-chloro Ganciclovir makes it a subject of interest in virology, particularly in understanding CMV pathogenesis and treatment.
Medicine
- Therapeutic Monitoring : Case studies highlight the importance of therapeutic drug monitoring in patients receiving Ganciclovir, where 2'-Monodehydroxy-2'-chloro Ganciclovir levels can inform dosage adjustments .
Industry
- Quality Control : In the pharmaceutical industry, this compound is utilized for developing antiviral drugs and ensuring the quality of Ganciclovir products through impurity profiling.
Case Studies
- Immunocompromised Patients : A series of cases involving patients with thymoma, heart transplants, and HIV showed that monitoring drug levels helped tailor Ganciclovir therapy effectively. The role of 2'-Monodehydroxy-2'-chloro Ganciclovir as an impurity was critical in understanding the pharmacokinetics involved .
- Therapeutic Drug Monitoring : In another study, therapeutic drug monitoring was utilized to manage CMV infection in immunocompromised patients. Adjustments based on drug levels contributed to better clinical outcomes .
Mechanism of Action
The mechanism of action of 2’-Monodehydroxy-2’-chloro Ganciclovir is similar to that of Ganciclovir. It inhibits viral DNA replication by incorporating into the viral DNA, leading to defective DNA and the cessation of viral replication . This inhibitory action is highly selective as the compound must be converted to its active form by a virus-encoded enzyme, thymidine kinase .
Comparison with Similar Compounds
Structural and Functional Analogues
Ganciclovir (Parent Compound)
- Structure: 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one .
- Key Differences: Ganciclovir has a hydroxymethyl group at the 2'-position, whereas 2'-Monodehydroxy-2'-chloro Ganciclovir replaces this with a chlorine atom.
- Therapeutic Use: First-line treatment for CMV retinitis and prophylaxis in immunocompromised patients .
Valganciclovir
- Structure : L-valyl ester prodrug of ganciclovir, enhancing oral bioavailability .
- Key Differences: Valganciclovir metabolizes to ganciclovir in vivo, while 2'-Monodehydroxy-2'-chloro Ganciclovir lacks such prodrug activation. Retains the hydroxymethyl group, preserving antiviral efficacy .
Penciclovir and 2'-Thio Derivatives
- Penciclovir: Acyclic guanosine analog with a hydroxyl group at the 2'-position. Exhibits activity against HSV-1/2 but lower potency against CMV compared to ganciclovir .
- 2'-Thio-Ganciclovir : Sulfur substitution at the 2'-position improves resistance profiles but reduces solubility .
- Comparison: Chlorine in 2'-Monodehydroxy-2'-chloro Ganciclovir may confer greater electron-withdrawing effects than sulfur, further altering bioactivity .
Ganciclovir Mono-O-propionate
- Structure: Propionate ester derivative of ganciclovir (CAS No. 194159-18-7, C₁₂H₁₇N₅O₅) .
- Unlike 2'-Monodehydroxy-2'-chloro Ganciclovir, this compound retains the hydroxymethyl group and functions as a prodrug .
Sources :
Key Findings:
- Electron-Withdrawing Effects: Chlorine at the 2'-position (as in 2'-Monodehydroxy-2'-chloro Ganciclovir) enhances electron withdrawal, which may disrupt binding to viral enzymes compared to electron-donating groups (e.g., methoxy) .
- Therapeutic Implications: Structural modifications like esterification (e.g., Valganciclovir) or thio-substitution improve bioavailability or resistance profiles, whereas chlorine substitution in 2'-Monodehydroxy-2'-chloro Ganciclovir renders it pharmacologically inert .
Biological Activity
2'-Monodehydroxy-2'-chloro Ganciclovir (CAS No. 108436-36-8) is a modified acyclic analogue of guanosine, primarily studied for its antiviral properties, particularly against cytomegalovirus (CMV). This compound is recognized for its potential virucidal activity and is considered an impurity in the synthesis of Ganciclovir, a well-established antiviral medication.
| Property | Value |
|---|---|
| Molecular Formula | C9H12ClN5O3 |
| Molecular Weight | 233.67 g/mol |
| IUPAC Name | 2'-Monodehydroxy-2'-chloro Ganciclovir |
| CAS Number | 108436-36-8 |
The biological activity of 2'-Monodehydroxy-2'-chloro Ganciclovir is primarily attributed to its ability to inhibit viral DNA polymerase. This inhibition is crucial for the replication of viruses such as CMV. The compound is phosphorylated by viral kinases to its active triphosphate form, which competes with natural nucleotides, leading to premature termination of viral DNA synthesis .
Antiviral Efficacy
Research indicates that 2'-Monodehydroxy-2'-chloro Ganciclovir exhibits significant antiviral activity against CMV. A study involving patients with CMV gastrointestinal disease demonstrated that Ganciclovir effectively improved clinical outcomes, suggesting that its derivatives, including 2'-Monodehydroxy-2'-chloro Ganciclovir, may share similar efficacies .
Case Studies
-
Clinical Study on Cytomegalovirus Infection :
- Population : 41 patients with AIDS and CMV gastrointestinal infection.
- Treatment : Intravenous Ganciclovir (5 mg/kg every 12 hours for 14 days).
- Outcomes : Clinical improvement in 30 patients; virologic response in 32.
- Adverse Effects : Notable hematologic toxicity, including moderate leukopenia in several patients .
-
Combination Therapy Research :
- A study explored the combination of Ganciclovir with methotrexate (MTX) in breast cancer cells (MCF-7). The combination significantly increased the cellular accumulation of MTX, enhancing apoptotic effects and reducing cell viability by up to 56% . This suggests that derivatives like 2'-Monodehydroxy-2'-chloro Ganciclovir may enhance the efficacy of other chemotherapeutics.
Comparative Analysis with Related Compounds
| Compound | Mechanism of Action | Efficacy Against CMV |
|---|---|---|
| Ganciclovir | DNA polymerase inhibitor | High |
| Acyclovir | Thymidine kinase-dependent | Moderate |
| 2'-Monodehydroxy-2'-chloro Ganciclovir | DNA polymerase inhibitor (derivative) | Potentially high |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
